Demethoxycurcumin

Catalog No.
S525626
CAS No.
22608-11-3
M.F
C20H18O5
M. Wt
338.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Demethoxycurcumin

CAS Number

22608-11-3

Product Name

Demethoxycurcumin

IUPAC Name

(1E,6E)-1-(4-hydroxy-3-methoxyphenyl)-7-(4-hydroxyphenyl)hepta-1,6-diene-3,5-dione

Molecular Formula

C20H18O5

Molecular Weight

338.4 g/mol

InChI

InChI=1S/C20H18O5/c1-25-20-12-15(6-11-19(20)24)5-10-18(23)13-17(22)9-4-14-2-7-16(21)8-3-14/h2-12,21,24H,13H2,1H3/b9-4+,10-5+

InChI Key

HJTVQHVGMGKONQ-LUZURFALSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

4-hydroxycinnamoyl(feroyl)methane, curcumin II, demethoxy-curcumin, demethoxycurcumin, monodemethoxycurcumin

Canonical SMILES

COC1=C(C=CC(=C1)C=CC(=O)CC(=O)C=CC2=CC=C(C=C2)O)O

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C/C(=O)CC(=O)/C=C/C2=CC=C(C=C2)O)O

The exact mass of the compound Demethoxycurcumin is 338.1154 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 687841. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Diarylheptanoids - Supplementary Records. It belongs to the ontological category of polyphenol in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Environmental Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Demethoxycurcumin (DMC) is a highly purified, naturally occurring curcuminoid distinguished from standard curcumin by the absence of a single methoxy group on its aromatic ring. In industrial and advanced research procurement, DMC is prioritized over crude turmeric extracts and pure curcumin due to its fundamentally altered physicochemical profile. The removal of the nonpolar methoxy group significantly enhances its hydrogen bonding capacity, yielding a 10.3-fold higher micellization efficiency and markedly improved chemical stability at physiological pH compared to standard curcumin [1]. For formulators and analytical chemists, procuring pure DMC eliminates the rapid autoxidation and precipitation bottlenecks inherent to standard curcumin, ensuring reproducible dosing, extended formulation shelf-life, and reliable performance in aqueous-phase applications [2].

Substituting pure Demethoxycurcumin with a generic 'curcuminoid mixture' (typically ~77% curcumin, 17% DMC, 3% bisdemethoxycurcumin) or pure curcumin introduces severe processability and reproducibility failures. Pure curcumin is practically insoluble in water at room temperature and undergoes rapid autoxidation at physiological pH, degrading into bicyclopentadione within hours [1]. In crude mixtures, the differential degradation rates of the constituent curcuminoids—where curcumin degrades more than twice as fast as DMC—cause the chemical composition of the formulation to drift unpredictably over time, invalidating quantitative assays and compromising shelf-life[1]. By procuring pure DMC, manufacturers isolate a highly water-soluble and pH-stable fraction of the curcuminoid profile, preventing the precipitation and rapid active pharmaceutical ingredient (API) loss that plague generic curcumin substitutions during aqueous formulation and in vitro testing.

Superior Aqueous Solubilization and Micellization in Digestion Models

The primary bottleneck for curcuminoid application is poor aqueous solubility. In a comparative in vitro gastrointestinal digestion model utilizing pure curcuminoids, Demethoxycurcumin demonstrated a solubilization efficiency 4.8 times higher than pure Curcumin and 5.3 times higher than Bisdemethoxycurcumin. Furthermore, DMC achieved a micellization efficiency 10.3 times greater than Curcumin and 5.1 times greater than Bisdemethoxycurcumin [1].

Evidence DimensionMicellization efficiency in vitro
Target Compound Data10.3x higher micellization than baseline
Comparator Or BaselinePure Curcumin (CUR)
Quantified Difference10.3-fold increase in micellization efficiency
ConditionsIn vitro gastrointestinal digestion model

High micellization efficiency directly translates to improved bioaccessibility, allowing formulators to achieve target aqueous concentrations without relying on excessive synthetic surfactants.

Enhanced Resistance to Autoxidation at Physiological pH

Standard curcumin is highly unstable at physiological pH (pH 7.5), undergoing rapid autoxidation. In comparative degradation studies, pure curcumin exhibited 75% degradation within 2 hours at pH 7.5. In contrast, Demethoxycurcumin demonstrated significantly higher stability, with only 35% degradation over the exact same time period[1].

Evidence DimensionDegradation rate at pH 7.5
Target Compound Data35% degradation at 2 hours
Comparator Or BaselinePure Curcumin (75% degradation at 2 hours)
Quantified Difference40% absolute reduction in degradation; >2x relative stability
ConditionsAqueous buffer at pH 7.5, 2 hours

Procuring DMC minimizes rapid API loss during physiological assays and aqueous formulation storage, ensuring reproducible dosing.

Quantified Increase in Human Bioavailability

A meta-analysis of randomized cross-over trials in healthy humans evaluated the relative bioavailability of pure curcuminoids. Demethoxycurcumin was found to be 2.32 times more bioavailable than standard Curcumin (95% CI: 1.70, 3.13)[1]. This enhancement is driven by its favorable balance of lipophilicity and hydrogen bonding capacity resulting from the loss of one methoxy group.

Evidence DimensionRelative human bioavailability
Target Compound Data2.32x relative bioavailability
Comparator Or BaselineStandard Curcumin (baseline = 1.0x)
Quantified Difference132% increase in systemic bioavailability
ConditionsMeta-analysis of human clinical trials

For nutraceutical and pharmaceutical developers, utilizing DMC reduces the required API payload to achieve therapeutic blood levels, lowering formulation costs and capsule sizes.

Extended Half-Life in Alkaline Processing Conditions

During processing or formulation in alkaline environments, curcuminoids undergo pseudo-first-order degradation. At pH 10.2, the half-life of standard curcumin is merely 0.4 hours. Demethoxycurcumin exhibits a substantially extended half-life of 1.0 hour under identical alkaline conditions [1].

Evidence DimensionDegradation half-life at pH 10.2
Target Compound Data1.0 hour half-life
Comparator Or BaselinePure Curcumin (0.4 hour half-life)
Quantified Difference2.5-fold increase in alkaline half-life
ConditionsAqueous solution at pH 10.2

The extended alkaline half-life allows manufacturers to utilize higher pH solubilization steps with significantly lower API degradation losses.

Aqueous-Phase Nutraceutical Formulations

Because Demethoxycurcumin exhibits a 10.3-fold higher micellization efficiency and superior water solubility compared to standard curcumin [1], it is a highly efficient procurement substitute for water-dispersible functional foods, liquid shots, and beverages. It prevents the rapid precipitation and poor absorption that typically cause standard curcumin formulations to fail in the consumer market.

Physiological Cell Culture Assays

In vitro assays requiring prolonged incubation at physiological pH (pH 7.4–7.5) suffer from severe artifactual data when using standard curcumin due to its 75% degradation within 2 hours [2]. Procuring pure DMC provides a stable API baseline, ensuring that observed biological effects are driven by the intact molecule rather than unpredictable autoxidation byproducts.

Alkaline-Processed Cosmetics and Emulsions

Cosmetic formulations such as soaps or pH-adjusted topical emulsions often require processing at elevated pH levels. DMC’s 2.5-fold extended half-life at pH 10.2 compared to standard curcumin[3] ensures that the active ingredient survives the manufacturing process, maintaining its colorimetric and antioxidant properties in the final product without requiring excessive overages.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

XLogP3

3.3

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

338.11542367 Da

Monoisotopic Mass

338.11542367 Da

Heavy Atom Count

25

Appearance

Solid powder

Melting Point

168 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

W2F8059T80

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 1 notifications to the ECHA C&L Inventory.;
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard

Environmental Hazard

Other CAS

24939-17-1
22608-11-3

Metabolism Metabolites

Demethoxycurcumin has known human metabolites that include Demethoxycurcumin O-glucuronide.

Wikipedia

Desmethoxycurcumin

Dates

Last modified: 08-15-2023
1: Ramkumar M, Rajasankar S, Swaminathan Johnson WM, Prabu K, Venkatesh Gobi V. Demethoxycurcumin ameliorates rotenone-induced toxicity in rats. Front Biosci (Elite Ed). 2019 Jan 1;11:1-11. PubMed PMID: 30468633.
2: Hatamipour M, Ramezani M, Tabassi SAS, Johnston TP, Ramezani M, Sahebkar A. Demethoxycurcumin: A naturally occurring curcumin analogue with antitumor properties. J Cell Physiol. 2018 Dec;233(12):9247-9260. doi: 10.1002/jcp.27029. Epub 2018 Aug 4. Review. PubMed PMID: 30076727.
3: Lal N, Nemaysh V, Luthra PM. Proteasome mediated degradation of CDC25C and Cyclin B1 in Demethoxycurcumin treated human glioma U87 MG cells to trigger G2/M cell cycle arrest. Toxicol Appl Pharmacol. 2018 Oct 1;356:76-89. doi: 10.1016/j.taap.2018.07.012. Epub 2018 Aug 4. PubMed PMID: 30009775.
4: Lin CC, Kuo CL, Huang YP, Chen CY, Hsu MJ, Chu YL, Chueh FS, Chung JG. Demethoxycurcumin Suppresses Migration and Invasion of Human Cervical Cancer HeLa Cells via Inhibition of NF-κB Pathways. Anticancer Res. 2018 May;38(5):2761-2769. PubMed PMID: 29715097.
5: Ramkumar M, Rajasankar S, Gobi VV, Janakiraman U, Manivasagam T, Thenmozhi AJ, Essa MM, Chidambaram R, Chidambaram SB, Guillemin GJ. Demethoxycurcumin, a Natural Derivative of Curcumin Abrogates Rotenone-induced Dopamine Depletion and Motor Deficits by Its Antioxidative and Anti-inflammatory Properties in Parkinsonian Rats. Pharmacogn Mag. 2018 Jan-Mar;14(53):9-16. doi: 10.4103/pm.pm_113_17. Epub 2018 Feb 20. PubMed PMID: 29576695; PubMed Central PMCID: PMC5858249.

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